

Verosudil animal model data correlation with human studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

Cat. No.: S546704

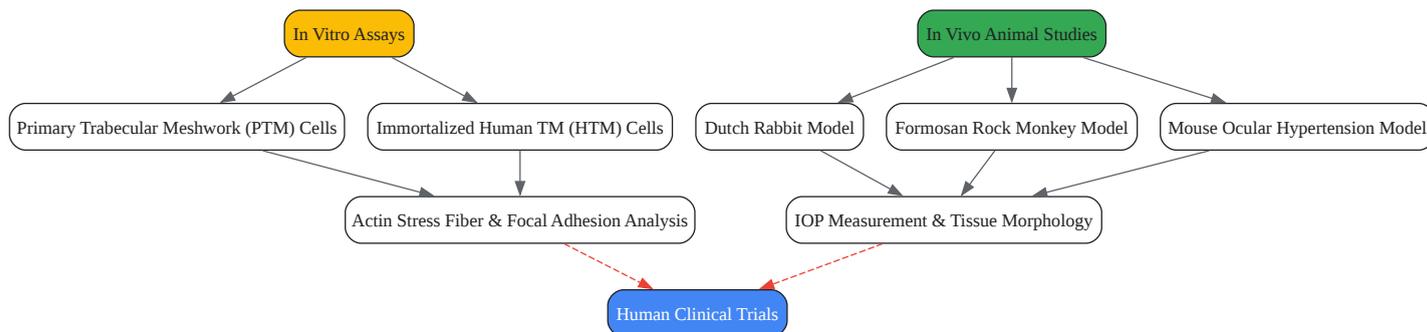
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Verosudil (AR-12286) at a Glance

Aspect	Details
Drug Name	Verosudil (Synonyms: AR-12286) [1]
Drug Class	Rho-associated coiled-coil protein kinase (ROCK) inhibitor [1]
Primary Indication	Glaucoma and Ocular Hypertension (under investigation) [1] [2]
Key Mechanism	Inhibits ROCK1 and ROCK2, reducing actomyosin contractility in the trabecular meshwork to increase aqueous humor outflow [1] [2]
Preclinical Model Species	Dutch rabbits, Formosan rock monkeys, C57BL/6 mice [1]
Reported Human Data	Specific clinical trial results for Verosudil were not detailed in the search results.

Experimental Data & Protocols

The search results provide insights from preclinical studies, which typically follow the workflow below.



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In Vitro Protocols & Findings

- **Objective:** To determine the inhibitory activity of Verosudil against ROCK isoforms and its cellular effects on trabecular meshwork (TM) cells [1].
- **Methodology:** The inhibitory constant (K_i) for ROCK1 and ROCK2 was measured. Porcine primary trabecular meshwork (PTM) cells and immortalized human TM (HTM) cells were treated with Verosudil across a concentration range (0.001-100 μM) for 6 hours. The length of **actin stress fibers** in PTM cells and the number of **focal adhesions** in HTM cells were quantified [1].
- **Key Findings:**
 - Verosudil demonstrated potent, equal inhibitory activity against both ROCK1 and ROCK2 ($K_i = 2 \text{ nM}$ for each) [1].
 - It dose-dependently reduced actin stress fiber length in PTM cells and reduced focal adhesions in HTM cells, with calculated IC_{50} values of 924 nM and 818 nM, respectively [1].

In Vivo (Animal) Protocols & Findings

- **Objective:** To evaluate the efficacy of Verosudil in lowering intraocular pressure (IOP) in animal models [1].
- **Methodology:**
 - **Normal Animals:** Dutch rabbits and Formosan rock monkeys received Verosudil (30 μ L as eye drops) once daily for 3 days, with IOP measurements taken [1].
 - **Disease Model:** C57BL/6 mice with dexamethasone-induced ocular hypertension were treated with Verosudil (10 μ L eye drops, twice daily for five weeks). IOP was monitored, and after the study, eye tissues were analyzed to assess the **trabecular meshwork effective filtration area (EFA)** and **extracellular matrix (ECM)** accumulation [1].
- **Key Findings:**
 - Verosudil significantly reduced IOP in both rabbit and monkey models [1].
 - In the mouse disease model, Verosudil treatment reduced IOP, increased the EFA, and reduced ECM accumulation in the trabecular meshwork [1].

Correlation with Human Data and Future Directions

While the search results confirm that ROCK inhibitors like Verosudil represent a novel class of drugs that target the trabecular meshwork [2], the available documents do not contain specific human clinical trial data for Verosudil to directly correlate with the animal findings.

- **Mechanistic Plausibility:** The animal data strongly supports the scientific rationale for human trials. The mechanism—relaxing the trabecular meshwork to improve outflow—is consistent across species and is the basis for its development [1] [2].
- **Clinical Translation of ROCK Inhibitors:** Other ROCK inhibitors, such as **Netarsudil**, are FDA-approved and have demonstrated efficacy in human patients, validating the general drug class [3] [4]. This provides indirect support for Verosudil's potential.
- **Research Status:** The search results identify Verosudil as a compound "under investigation" or "useful in the study of" glaucoma, indicating its status was pre-approval at the time of these publications [1] [2].

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References

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To cite this document: Smolecule. [Verosudil animal model data correlation with human studies].

Smolecule, [2026]. [Online PDF]. Available at:

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